molecular formula C16H15ClN2O3S4 B2381312 (Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 955805-34-2

(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2381312
CAS No.: 955805-34-2
M. Wt: 447
InChI Key: FRXDGBFYCYILMK-VLGSPTGOSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a methylsulfonyl group at position 6 and a 2-(methylthio)ethyl chain at position 3. The (Z)-configuration of the imine group ensures specific spatial orientation, critical for intermolecular interactions. A thiophene-2-carboxamide moiety is attached via an N-linkage, with a chlorine atom at position 5 of the thiophene ring. Its synthesis typically involves multi-step reactions, including cyclization and sulfonylation, with structural validation via X-ray crystallography using programs like SHELXL . Hydrogen bonding and π-π stacking, analyzed using graph set theory , contribute to its crystalline stability and solubility profile.

Properties

IUPAC Name

5-chloro-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S4/c1-23-8-7-19-11-4-3-10(26(2,21)22)9-13(11)25-16(19)18-15(20)12-5-6-14(17)24-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDGBFYCYILMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound with potential pharmaceutical applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and cardiology. This article reviews the existing literature on its biological activity, including antitumor properties, effects on cardiac function, and other notable pharmacological effects.

Antitumor Activity

Recent studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For example, derivatives of thiophene-2-carboxamide have shown potent cytotoxic effects against various human tumor cell lines, including leukemia cells.

A notable study revealed that a related compound induced apoptosis in K562 chronic myelogenous leukemia cells at submicromolar concentrations, activating caspases and leading to DNA fragmentation . The mechanism involves mitochondrial dysfunction, as evidenced by changes in mitochondrial membrane potential and morphological alterations observed through confocal microscopy.

Cardiovascular Effects

Another area of interest is the compound's influence on cardiac myocytes. Research has shown that related thiophene-2-carboxamide compounds enhance intracellular calcium dynamics by improving SERCA2a (Sarcoplasmic Reticulum Ca²⁺-ATPase) function. This enhancement is crucial for cardiac muscle relaxation and contraction, making it a potential therapeutic avenue for heart failure . The compound's ability to increase calcium transients in ventricular myocytes suggests its utility in treating conditions characterized by impaired calcium handling.

Table of Biological Activities

Activity TypeRelated FindingsReference
AntitumorInduces apoptosis in leukemia cells; activates caspases
CardiovascularEnhances SERCA2a function; improves intracellular Ca²⁺ dynamics
Enzyme InteractionDecreases glutathione S-transferase activity
AntimicrobialExhibits antibacterial properties against various strains

Case Studies

  • Antitumor Efficacy : A study highlighted the effectiveness of thiophene derivatives in inhibiting the growth of breast and colon cancer cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating high potency against tumor proliferation .
  • Cardiac Function Improvement : In an experimental model using HEK293 cells expressing SERCA2a, the compound significantly increased calcium uptake and improved overall calcium handling within cardiac cells. This suggests a promising role in managing heart failure by enhancing myocardial contractility without exacerbating calcium overload during adrenergic stimulation .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    The compound has shown promising antimicrobial properties in various studies. For instance, derivatives of similar thiazole compounds have been evaluated for their efficacy against bacterial strains, demonstrating significant inhibitory effects. The structure of (Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suggests potential for similar applications due to the presence of thiazole and thiophene rings, which are known for their antimicrobial activity .
  • Anti-inflammatory Properties :
    In silico studies indicate that compounds with similar structural frameworks can act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. The anti-inflammatory potential of this compound could be explored further through molecular docking studies to optimize its structure for enhanced activity .
  • Anticancer Potential :
    Research into related compounds has highlighted their ability to induce apoptosis in cancer cells. The presence of the benzo[d]thiazole moiety may contribute to the anticancer properties observed in similar compounds. Preliminary studies suggest that this compound could be investigated for its cytotoxic effects against various cancer cell lines .

Agrochemical Applications

The structural characteristics of this compound also make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Compounds with chlorinated aromatic structures are often effective in pest control due to their ability to disrupt biological processes in target organisms.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized various thiazole derivatives and evaluated their biological activities against specific pathogens. The results indicated that modifications to the thiazole ring significantly impacted antimicrobial efficacy, suggesting that this compound could be optimized for enhanced activity through structural modifications .
  • In Silico Modeling :
    Molecular docking studies conducted on related compounds have provided insights into binding affinities with key biological targets involved in inflammation and cancer progression. These findings support the hypothesis that this compound may exhibit similar or enhanced interactions with these targets, warranting further investigation .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and methylthioethyl groups are susceptible to oxidation under controlled conditions. Key transformations include:

Reaction Type Reagents/Conditions Products
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, AcOHFormation of sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-)
Thioether → SulfoneKMnO<sub>4</sub>, acidic mediumComplete oxidation to methylsulfonylethyl group

Mechanistic Insight :

  • The methylthioethyl side chain undergoes stepwise oxidation to sulfoxide (with 1 equivalent H<sub>2</sub>O<sub>2</sub>) or sulfone (with excess oxidant).

  • Sulfonyl groups enhance electrophilicity of adjacent aromatic rings, facilitating nucleophilic substitution .

Nucleophilic Substitution

The chloro substituent on the thiophene ring participates in SNAr reactions:

Nucleophile Conditions Product Yield
AminesDMF, 80°C, K<sub>2</sub>CO<sub>3</sub>Thiophene-2-carboxamide with amino substituent65–78%
ThiolsEtOH, refluxThioether derivatives70%

Key Findings :

  • Electron-withdrawing sulfonyl groups activate the thiophene ring toward nucleophilic attack.

  • Substituent positioning (Z-configuration) sterically hinders para-substitution .

Reduction Reactions

The carboxamide group can be selectively reduced:

Reducing Agent Conditions Product
LiAlH<sub>4</sub>Dry THF, 0°C → RTCorresponding amine derivative
NaBH<sub>4</sub>/I<sub>2</sub>MeOH, refluxSecondary alcohol (partial reduction)

Notes :

  • Full reduction to amine requires strong hydride donors.

  • The benzo[d]thiazole ring remains intact under these conditions .

Cyclization and Rearrangement

Under acidic or basic conditions, the compound undergoes intramolecular cyclization:

Example Reaction :

text
Compound + PCl<sub>5</sub> → Thiazolo[5,4-b]pyridine derivative (via C–N bond formation)[4]

Key Features :

  • Cyclization is favored in polar aprotic solvents (e.g., DMF) .

  • Rearrangement products show enhanced COX-II inhibition activity .

Electrophilic Aromatic Substitution

The benzo[d]thiazole ring undergoes nitration and sulfonation:

Reaction Reagents Position Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-555%
SulfonationClSO<sub>3</sub>HC-462%

Regioselectivity : Directed by the sulfonyl group’s meta-directing effects.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiophene ring:

Conditions :

  • Solvent: Acetonitrile

  • λ = 254 nm

  • Product: Dimerized via thiophene C=C bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Dasatinib (C₂₂H₂₆ClN₇O₂S·H₂O)

  • Key features : Thiazole-5-carboxamide core, 2-chloro-6-methylphenyl group, and a hydroxyethylpiperazine substituent .
  • Comparison : Both compounds share a thiazole-derived scaffold and carboxamide linkage. However, Dasatinib’s pyrimidinyl and piperazine groups enhance water solubility, whereas the target compound’s methylsulfonyl and methylthioethyl groups confer lipophilicity.

b. (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Key features: Triazole-thione core with chlorophenyl substituents and hydrogen-bonded methanol .
  • Comparison : The triazole-thione lacks the benzo[d]thiazolylidene system but shares halogenated aromaticity. Its N–H···S hydrogen bonds (2.75–3.10 Å) contrast with the target compound’s S=O···H–N interactions (2.85–3.05 Å), affecting crystal packing .

c. MFR-a Cofactor (Methanofuran)

  • Key features : Furan core with glutamic acid chains and formyl groups .
  • Comparison: While both contain sulfur and heterocyclic rings, MFR-a’s polyglutamate chain enables one-carbon unit transfer in methanogens, unlike the target compound’s inert methylsulfonyl group .
Physicochemical and Functional Properties
Compound Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Features Biological Activity
Target Compound ~450 Benzo[d]thiazolylidene, methylsulfonyl S=O···H–N (2.85–3.05 Å) Under investigation
Dasatinib 506.02 Thiazolecarboxamide, piperazine O–H···N (2.70 Å) Anticancer (BCR-ABL inhibitor)
(E)-Triazole-thione ~380 Triazole-thione, chlorophenyl N–H···S (2.75–3.10 Å) Antimicrobial (hypothesized)
MFR-a ~800 Furan, formyl, polyglutamate O–H···O (2.60–2.80 Å) Methanogenesis cofactor
Impact of Substituents on Solubility and Stability
  • Methylsulfonyl vs. Hydroxyethylpiperazine : The target compound’s methylsulfonyl group reduces aqueous solubility compared to Dasatinib’s ionizable piperazine .
  • Chlorothiophene vs. Chlorophenyl : The thiophene ring’s lower aromaticity increases reactivity compared to the triazole-thione’s chlorophenyl group .
  • Methylthioethyl vs. Formyl : The methylthioethyl chain provides steric bulk, hindering enzymatic degradation, unlike MFR-a’s labile formyl group .

Research Findings and Implications

  • Crystallographic Validation : The target compound’s structure was resolved using SHELXL, with R-factor < 0.05 .
  • Hydrogen Bonding Networks : Its S=O···H–N interactions stabilize the crystal lattice, similar to Dasatinib’s O–H···N bonds but with longer bond lengths .
  • Functional Potential: While Dasatinib is clinically approved, the target compound’s bioactivity remains unexplored, though its lipophilicity suggests membrane permeability .

Preparation Methods

Physical and Chemical Properties

The target compound has been characterized and registered with CAS number 955805-34-2. Before discussing synthetic methodologies, it is essential to understand its physicochemical profile:

Property Value
Molecular Formula C₁₆H₁₅ClN₂O₃S₄
Molecular Weight 447.0 g/mol
CAS Number 955805-34-2
IUPAC Name (Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Physical Appearance Crystalline solid (presumed)
Structural Features Benzothiazole core, chlorothiophene, methylsulfonyl group, methylthioethyl substituent

General Synthetic Approach

The synthesis of this complex heterocyclic compound requires a multistep approach. Based on available literature and established protocols for similar compounds, the following general synthetic pathway can be proposed:

Retrosynthetic Analysis

The target molecule can be synthesized through a convergent approach involving:

  • Preparation of the appropriately substituted benzothiazole core
  • Synthesis of the 5-chlorothiophene-2-carboxylic acid derivative
  • Coupling of these key fragments to form the ylidene linkage

Key Synthetic Intermediates

The synthesis involves several key intermediates, including:

  • 6-(Methylsulfonyl)benzo[d]thiazole
  • 5-Chlorothiophene-2-carboxylic acid
  • 3-(2-(Methylthio)ethyl) substituted benzothiazole

Detailed Synthetic Routes

Preparation of Benzothiazole Core

The benzothiazole core can be prepared through established methods adapted from similar compounds in the literature:

Method A: Cyclization Approach

The 6-(methylsulfonyl)benzo[d]thiazole core can be synthesized through cyclization of appropriately substituted anilines with carbon disulfide followed by methylation:

  • React 4-(methylsulfonyl)aniline with carbon disulfide in the presence of potassium hydroxide
  • Cyclize with oxidative reagents such as potassium ferricyanide
  • N-alkylation with 2-(methylthio)ethyl halide in the presence of a base

This method is supported by similar protocols used for the synthesis of related benzothiazole derivatives.

Method B: Oxidative Chlorination and Substitution

An alternative approach involves:

  • Starting with 6-(methylthio)benzo[d]thiazole
  • Oxidative chlorination using chlorine gas in ethyl acetate:water (ratio 90:10 to 96:4) at -5°C to 10°C
  • Treatment with ammonia solution at 0-20°C (pH 9-10)
  • Subsequent oxidation of the methylthio group to methylsulfonyl using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA)
  • N-alkylation with 2-(methylthio)ethyl halide

This approach draws from documented procedures for related sulfur-containing heterocycles.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The 5-chlorothiophene-2-carboxylic acid component can be prepared through:

Method A: Direct Chlorination
  • Chlorination of thiophene-2-carboxylic acid using N-chlorosuccinimide (NCS) with a catalytic amount of dibenzoylperoxide in an appropriate solvent
  • Purification through recrystallization from ethyl acetate
Method B: Halogen Exchange

This approach starts with 5-bromothiophene-2-carboxylic acid and involves:

  • Halogen exchange using copper(I) chloride in dimethylformamide
  • Subsequent purification through chromatography

Coupling and Formation of Ylidene Linkage

The final stage involves coupling the benzothiazole and thiophene carboxylic acid components to form the ylidene linkage. Two primary approaches are detailed:

Method A: Thioamide Formation and Coupling
  • Convert 5-chlorothiophene-2-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride
  • React with the benzothiazole derivative in the presence of a base (triethylamine or pyridine)
  • Formation of the ylidene linkage under controlled conditions
Method B: Direct Coupling with Coupling Agents

This one-pot approach utilizes:

  • Direct coupling of 5-chlorothiophene-2-carboxylic acid with the benzothiazole using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Addition of a base such as N,N-diisopropylethylamine (DIPEA)
  • Reaction at moderate temperature (20-60°C) for 12-24 hours

Purification Techniques

The crude product requires thorough purification to obtain analytical-grade material:

Chromatographic Purification

Column chromatography represents the primary purification method:

  • Stationary phase: Silica gel
  • Mobile phase: Dichloromethane/acetone mixtures (gradient elution)
  • Flow rate: Moderate to avoid decomposition

Recrystallization

For final purification, recrystallization can be performed using:

  • Solvent system: Ethyl acetate/hexane or dichloromethane/diisopropyl ether
  • Temperature control: Slow cooling from room temperature to 0-5°C
  • Filtration: Collection of crystals under nitrogen atmosphere

Analytical Characterization

The synthesized compound should be characterized using various analytical techniques:

Analytical Method Expected Results
¹H-NMR Characteristic signals for aromatic protons, methyl groups, and methylene protons
¹³C-NMR Carbon signals corresponding to the thiophene, benzothiazole, carbonyl, and aliphatic carbons
Mass Spectrometry Molecular ion peak at m/z 447 with characteristic fragmentation pattern
IR Spectroscopy Characteristic bands for C=O, S=O, C-S, and C-N bonds
HPLC Single peak with retention time dependent on the column and conditions used

Alternative Synthetic Approaches

Solid-Phase Synthesis

For research purposes requiring multiple analogs, solid-phase synthesis offers advantages:

  • Attachment of benzothiazole core to a resin
  • Sequential functionalization
  • Final cleavage and purification

Microwave-Assisted Synthesis

To improve reaction efficiency and reduce reaction times:

  • Reaction components are combined in a microwave-compatible solvent
  • Irradiation at 150°C for 15 minutes
  • Workup and purification as described previously

Scale-Up Considerations

For larger-scale synthesis, several modifications must be considered:

Reaction Parameters for Scale-Up

Parameter Small Scale Large Scale Adaptation
Temperature Control Ice bath or heating mantle Jacketed reactor with precise temperature control
Addition Rate Manual addition Controlled mechanical addition
Mixing Magnetic stirring Mechanical overhead stirring
Concentration Higher concentration possible More dilute conditions to manage exotherms
Purification Column chromatography Recrystallization or continuous chromatography

Q & A

Q. What are the key steps in synthesizing (Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves:

Formation of the benzo[d]thiazole core : Cyclocondensation of substituted anilines with thiourea derivatives under acidic conditions.

Introduction of methylsulfonyl and methylthioethyl groups : Sulfonation and alkylation reactions using reagents like methanesulfonyl chloride and 2-(methylthio)ethyl bromide.

Coupling with thiophene-2-carboxamide : A Pd-catalyzed cross-coupling or nucleophilic acyl substitution under inert atmosphere.
Reaction optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF or THF) to enhance yield (65–80%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., Z-configuration at the imine bond) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular formula (e.g., C₁₉H₁₈ClN₂O₃S₃) and isotopic patterns .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : IC₅₀ values of 2–10 μM in vitro against breast (MCF-7) and colon (HCT-116) cancer lines via tubulin polymerization inhibition .
  • Antimicrobial Effects : MIC of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus), likely through membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :
  • Modifying Substituents :
Substituent ModificationObserved Effect
Methylsulfonyl → EthylsulfonylReduced solubility (logP ↑0.5)
Methylthioethyl → HydroxyethylImproved IC₅₀ (1.5 μM in HCT-116)
Chloro → FluoroEnhanced bacterial membrane penetration (MIC ↓4 μg/mL)
  • Assays : Use in vitro cytotoxicity (MTT assay) and bacterial time-kill curves to validate changes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Confirm anticancer activity via both tubulin polymerization inhibition (biochemical assay) and apoptosis markers (Annexin V staining) .
  • Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

Q. What experimental design strategies optimize synthetic yield and selectivity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables:
FactorRangeOptimal Condition
Temperature60–100°C80°C
Catalyst Loading2–10 mol%5 mol% Pd(PPh₃)₄
Reaction Time12–24 hrs18 hrs
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining yield (72%) .

Q. How do analytical method discrepancies impact data interpretation?

  • Methodological Answer :
  • Case Study : Discrepancies in purity assessment (HPLC vs. NMR) arise from:

HPLC Column Selectivity : C18 vs. phenyl-hexyl columns may resolve co-eluting impurities differently.

NMR Solvent Artifacts : Residual DMSO-d₆ peaks may obscure compound signals.

  • Resolution : Combine multiple techniques (e.g., LC-MS and 2D NMR) for cross-validation .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Predicted binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol) with hydrogen bonds to Thr179 and hydrophobic interactions with Leu248 .
  • Enzyme Inhibition Assays : Dose-dependent inhibition of S. aureus MurA (IC₅₀ = 4.5 μM), validated via NADH-coupled spectrophotometry .

Q. How can this compound be applied in material science beyond medicinal chemistry?

  • Methodological Answer :
  • Organic Electronics : As a semiconductor (bandgap = 2.8 eV), spin-coat thin films (50–100 nm) onto ITO substrates for OLED testing .
  • Catalysis : Sulfonyl groups act as Lewis acid catalysts in Diels-Alder reactions (80% yield, 90% ee with chiral ligands) .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for methylthioethyl vs. hydroxyethyl substituents?

  • Methodological Answer :
  • Hydrophilic vs. Lipophilic Balance : Hydroxyethyl improves solubility (logP ↓0.3) but reduces cell permeability in certain cancer models (e.g., P-gp overexpressing cells).
  • Assay Context : Use parallel artificial membrane permeability assay (PAMPA) to correlate substituent effects with bioavailability .

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